

# HiBiT Fusion Protein Technical Support Center

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## Compound of Interest

Compound Name: *HiBiT tag*

Cat. No.: *B15559991*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with HiBiT fusion protein aggregation.

## Troubleshooting Guides

### Issue: Low or no luminescent signal in my HiBiT assay.

This could be due to several factors, including protein aggregation, which can mask the **HiBiT tag** and prevent its interaction with LgBiT.

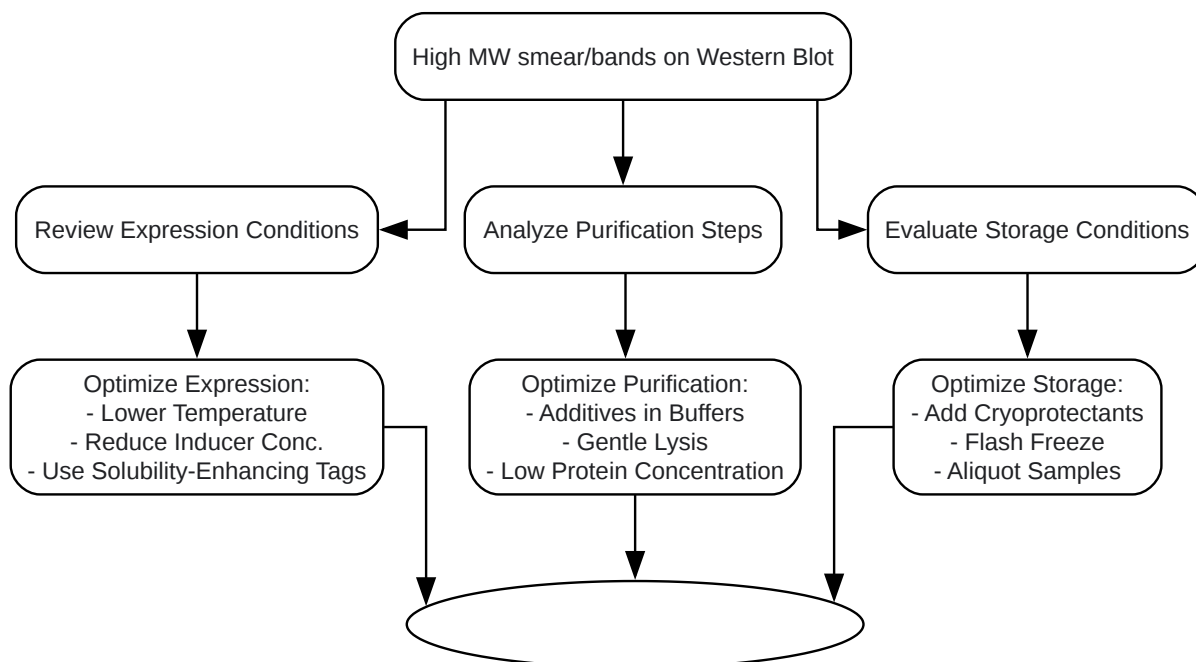
Possible Cause & Solution

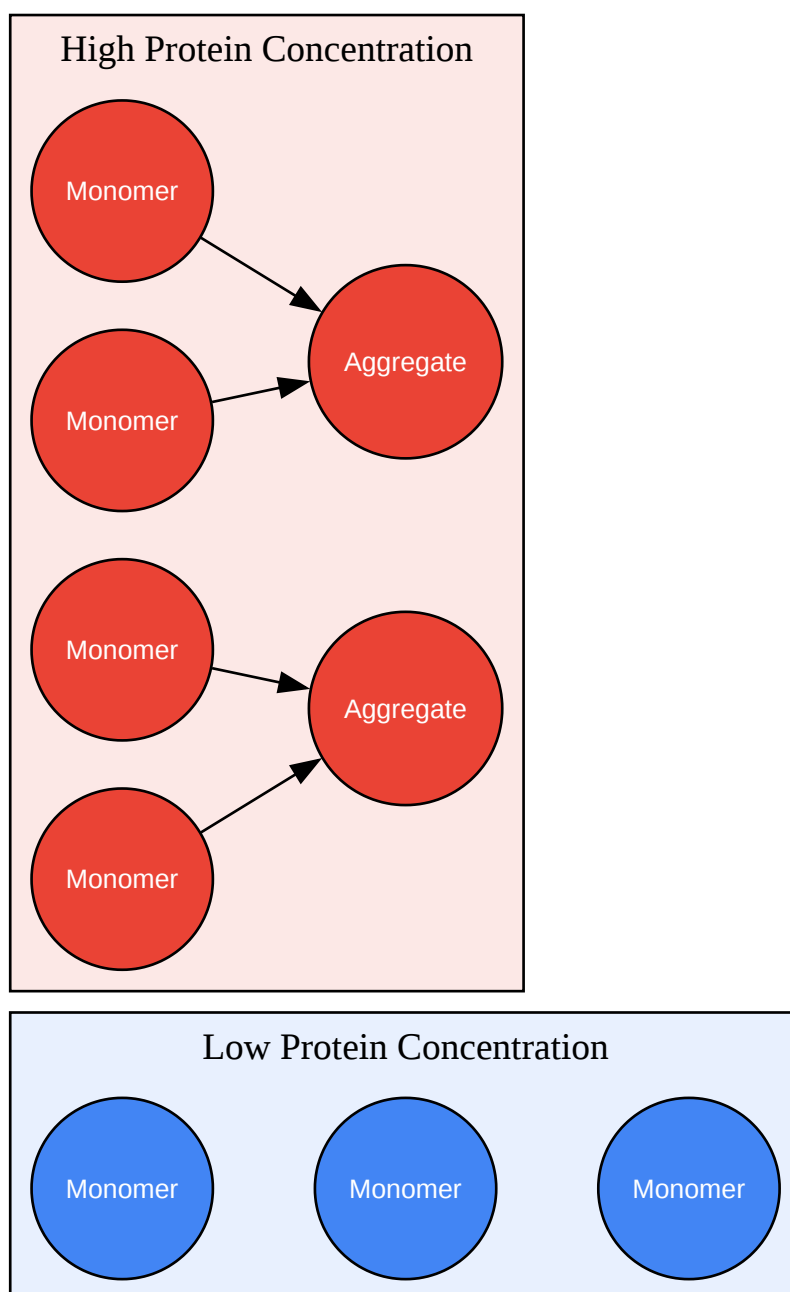
Possible Cause	Recommended Action
Protein Aggregation	Aggregated protein may not be accessible for LgBiT binding. Analyze a sample of your lysate via SDS-PAGE and Western blot to check for high molecular weight aggregates. If aggregation is observed, refer to the "How can I prevent my HiBiT fusion protein from aggregating?" FAQ below.
Low Protein Expression	Optimize your expression conditions. For bacterial expression, try lowering the induction temperature and/or the inducer concentration. For mammalian cells, you may need to transfect a higher amount of your expression vector. <a href="#">[1]</a>
Inefficient Cell Lysis	Ensure complete cell lysis to release the HiBiT-tagged protein. You can verify lysis efficiency by microscopy. If lysis is incomplete, consider using a more stringent lysis buffer or a mechanical lysis method like sonication.
Inhibitors in Lysate	Some components of your lysis buffer or cell culture medium could inhibit the NanoLuc® luciferase. Perform a spike-in control by adding a known amount of purified HiBiT-tagged protein to your lysate to see if the signal is recovered.
Incorrect Assay Protocol	Ensure you are following the recommended protocol for the Nano-Glo® HiBiT Lytic Detection System. <a href="#">[2]</a> Pay close attention to reagent volumes, incubation times, and the use of appropriate white-walled plates for luminescence reading. <a href="#">[3]</a>

## Issue: I see a high molecular weight smear or bands in my Western blot for the HiBiT-fusion protein.

This is a strong indication of protein aggregation.

## Troubleshooting Workflow





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## References

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- 3. manuals.plus [manuals.plus]
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